Dimethocaine: A Technical Guide to its History, Development, and Action as a Local Anesthetic
Dimethocaine: A Technical Guide to its History, Development, and Action as a Local Anesthetic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethocaine, also known under the trade name Larocaine, is a synthetic local anesthetic with a storied past. Originally developed in the 1930s for clinical use, its potent psychoactive properties, stemming from its action as a dopamine reuptake inhibitor, led to its eventual withdrawal from the market. This guide provides a comprehensive technical overview of the history, development, and pharmacology of Dimethocaine, with a focus on its local anesthetic properties. It includes a summary of quantitative data on its potency, toxicity, and efficacy, detailed experimental protocols for its study, and visualizations of its primary signaling pathway and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction and Historical Development
Dimethocaine was first synthesized in 1930 by the Swiss pharmaceutical company Hoffmann-La Roche.[1] Marketed as Larocaine, it was utilized as a local anesthetic throughout the 1930s, finding application in dentistry, ophthalmology, and otolaryngology.[1] Structurally, Dimethocaine is a p-aminobenzoic acid ester, sharing similarities with procaine. However, its development trajectory was cut short in the 1940s when its significant psychoactive effects and potential for addiction became apparent, leading to its removal from clinical practice.[1] In recent times, Dimethocaine has re-emerged as a recreational drug, often sold as a substitute for cocaine.[1]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (3-(diethylamino)-2,2-dimethylpropyl) 4-aminobenzoate | [1] |
| CAS Number | 94-15-5 | [1] |
| Molecular Formula | C₁₆H₂₆N₂O₂ | [1] |
| Molar Mass | 278.39 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 196-197°C (hydrochloride salt) | [2] |
Mechanism of Action
Dimethocaine exhibits a dual mechanism of action that accounts for both its local anesthetic and psychoactive properties.
Local Anesthetic Action: Voltage-Gated Sodium Channel Blockade
The primary mechanism for the local anesthetic effects of Dimethocaine, like other agents in its class, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials.[3] By preventing nerve impulse transmission, Dimethocaine blocks the sensation of pain from the site of administration. The molecule, in its uncharged form, is thought to cross the cell membrane and then, in its charged form, bind to a receptor site within the sodium channel pore.[4]
Psychoactive Effects: Dopamine Transporter Inhibition
Dimethocaine is a potent inhibitor of the dopamine transporter (DAT).[1] The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. By blocking the DAT, Dimethocaine increases the concentration of dopamine in the synapse, leading to enhanced dopaminergic neurotransmission.[1] This overstimulation of the brain's reward pathway is responsible for the euphoric and stimulant effects of the drug, as well as its high potential for abuse and addiction.[1]
Below is a diagram illustrating the signaling pathway of dopamine transporter inhibition by Dimethocaine.
Caption: Dopamine transporter inhibition by Dimethocaine.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the potency, toxicity, and efficacy of Dimethocaine.
Table 1: In Vitro Potency
| Parameter | Value | Species/System | Reference |
| IC₅₀ (DAT Inhibition) | 1.2 µM | Rat striatal synaptosomes | [5] |
| Kᵢ (DAT Binding) | 1.4 µM | Rhesus monkey brain tissue | |
| IC₅₀ (Cocaine, for comparison) | 0.7 µM | Rat striatal synaptosomes | [5] |
| Kᵢ (Cocaine, for comparison) | 0.6 µM | Rhesus monkey brain tissue |
Table 2: In Vivo Toxicity
| Parameter | Value | Route of Administration | Species | Reference |
| LD₅₀ | 300 mg/kg | Subcutaneous | Mouse | [2] |
| Acute Toxicity (LDLo) | 40 mg/kg | Intravenous | Mouse | [1] |
| Acute Toxicity (LDLo) | 380 mg/kg | Subcutaneous | Mouse | [1] |
Table 3: In Vivo Efficacy (Antinociceptive Effects)
| Dose (mg/kg, s.c.) | Effect | Species | Test Model | Reference |
| 5 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
| 10 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
| 20 | Dose-dependent antinociceptive response | Mouse | Abdominal constriction test | [1] |
Experimental Protocols
This section details methodologies for key experiments relevant to the study of Dimethocaine.
Synthesis of Dimethocaine
A plausible synthesis route for Dimethocaine involves a two-step process starting from 4-aminobenzoic acid.
Step 1: Synthesis of 3-(diethylamino)-2,2-dimethylpropan-1-ol
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React isobutyraldehyde with formaldehyde and diethylamine via a Mannich reaction to produce 3-(diethylamino)-2,2-dimethylpropanal.
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Reduce the resulting aldehyde using a suitable reducing agent, such as sodium borohydride, to yield 3-(diethylamino)-2,2-dimethylpropan-1-ol.
Step 2: Esterification
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React the 3-(diethylamino)-2,2-dimethylpropan-1-ol with p-nitrobenzoyl chloride in the presence of a base like pyridine.
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Reduce the nitro group of the resulting ester to an amino group using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield Dimethocaine.
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The final product can be purified by recrystallization.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods would need to be optimized.
In Vitro Dopamine Transporter (DAT) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Dimethocaine on the dopamine transporter.
Methodology:
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Preparation of Synaptosomes: Isolate synaptosomes from the striatum of rat brains by differential centrifugation.
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Binding Assay:
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Incubate the striatal synaptosomes with a radiolabeled DAT ligand, such as [³H]WIN 35,428, in the presence of varying concentrations of Dimethocaine.
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After incubation, separate the bound and free radioligand by rapid filtration.
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Measure the radioactivity of the filters using liquid scintillation counting.
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Data Analysis:
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Calculate the percentage of specific binding at each Dimethocaine concentration.
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Plot the percentage of inhibition against the logarithm of the Dimethocaine concentration.
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Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
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In Vivo Acetic Acid-Induced Writhing Test (Antinociceptive Assay)
Objective: To evaluate the local anesthetic (antinociceptive) efficacy of Dimethocaine.
Methodology:
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Animals: Use male Swiss mice weighing 20-25g.
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Drug Administration: Administer Dimethocaine subcutaneously (s.c.) at various doses (e.g., 5, 10, 20 mg/kg) into the abdominal region. A control group should receive a vehicle (e.g., saline).
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Induction of Writhing: 30 minutes after drug administration, inject a 0.6% acetic acid solution intraperitoneally (i.p.) to induce a writhing response (abdominal constrictions).
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Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a period of 20 minutes.
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Data Analysis:
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Calculate the mean number of writhes for each treatment group.
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Determine the percentage of inhibition of writhing for each dose of Dimethocaine compared to the control group.
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Analyze the data for a dose-dependent effect.
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Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for the preclinical evaluation of a local anesthetic and the logical relationship of Dimethocaine's dual action.
Caption: Preclinical evaluation workflow for a local anesthetic.
Caption: Logical relationship of Dimethocaine's dual action.
Conclusion
Dimethocaine represents a fascinating case study in medicinal chemistry and pharmacology. While its efficacy as a local anesthetic is documented, its potent central nervous system effects, mediated by dopamine transporter inhibition, ultimately led to its clinical demise and current status as a substance of abuse. For researchers, Dimethocaine serves as a valuable tool for probing the structure-activity relationships of both local anesthetics and dopamine reuptake inhibitors. A thorough understanding of its dual pharmacology is crucial for the development of safer local anesthetics with reduced central nervous system side effects and for informing public health and regulatory policies regarding emerging psychoactive substances. Further research could focus on elucidating the precise binding interactions of Dimethocaine with both sodium channels and the dopamine transporter to guide the design of more selective therapeutic agents.
References
- 1. Dimethocaine - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Block of voltage-operated sodium channels by 2,6-dimethylphenol, a structural analogue of lidocaine's aromatic tail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bloomtechz.com [bloomtechz.com]

